molecular formula C25H20N4O3S2 B2943425 2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide CAS No. 958613-43-9

2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide

Cat. No. B2943425
CAS RN: 958613-43-9
M. Wt: 488.58
InChI Key: DBIFNCWDLXYORD-UHFFFAOYSA-N
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Description

2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C25H20N4O3S2 and its molecular weight is 488.58. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

A study by Baviskar, Khadabadi, and Deore (2013) synthesized a series of thiazolidin-4-one derivatives to evaluate their antimicrobial activity. The research aimed to establish structure-activity relationships for these compounds, which showed in vitro antibacterial and antifungal activities. This study highlights the potential of structurally related compounds in developing new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

Antitumor and Antibacterial Agents

Gangjee et al. (1996) explored the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS), with the goal of developing antitumor and/or antibacterial agents. These compounds were evaluated for their inhibitory effects on human TS, showing that certain analogues possessed significant potency, suggesting their potential in cancer and bacterial infection treatment (Gangjee et al., 1996).

Antioxidant and Radiomodulatory Agent

Soliman et al. (2020) synthesized quinazolinone derivatives with a focus on identifying compounds with antioxidant enzyme NAD(P)H: quinone oxidoreductase 1 (NQO1) inducing capabilities. Compound 15, identified in their study, showed potent NQO1 inducer activity, low toxicity, and protective effects against gamma radiation damage. This suggests potential applications in radioprotection and as antioxidant agents (Soliman et al., 2020).

Anticancer Agents

Another study by Alsaid et al. (2017) synthesized benzo[g]quinazolin benzenesulfonamide derivatives to evaluate their cytotoxic activity against lung cancer cell lines and inhibitory effects on EGFR tyrosine kinase enzyme. The compounds exhibited high activity, with some showing potent dual inhibition of EGFR/HER2 enzymes, suggesting their use in targeted cancer therapies (Alsaid et al., 2017).

properties

IUPAC Name

2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3S2/c30-21(16-7-2-1-3-8-16)15-34-25-28-19-11-5-4-10-18(19)23-27-20(24(32)29(23)25)13-22(31)26-14-17-9-6-12-33-17/h1-12,20H,13-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIFNCWDLXYORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide

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